3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a heterocyclic compound that combines the structural features of benzothiazole and piperazine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves a multi-step procedureReaction conditions may include the use of various solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in antibacterial and antifungal studies.
Medicine: Its derivatives are being explored for their potential as antipsychotic agents due to their interaction with dopamine and serotonin receptors.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. For instance, its derivatives that act as antipsychotic agents typically function by antagonizing dopamine and serotonin receptors in the brain. This interaction helps in modulating neurotransmitter levels, thereby exerting therapeutic effects .
Comparison with Similar Compounds
3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione can be compared with other benzothiazole and piperazine derivatives:
3-(Piperazin-1-yl)-1,2-benzothiazole: Similar in structure but lacks the ethylpyrimidinyl group.
4-[4-(2-Substitutedquinoxalin-3-yl)piperazin-1-yl]phenylthiazoles: These compounds also exhibit antipsychotic activity but have different substituents on the piperazine ring.
Benzisothiazoles: These compounds are known for their biological activities, including antibacterial and antifungal properties.
Properties
IUPAC Name |
3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-2-13-11-16(19-12-18-13)21-7-9-22(10-8-21)17-14-5-3-4-6-15(14)25(23,24)20-17/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVGVMNMSFACOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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